(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a dimethylamino group, and a phenylethenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide typically involves a multi-step process:
Formation of the Furan-2-yl Intermediate: The initial step involves the synthesis of a furan-2-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: The furan-2-yl intermediate is then reacted with dimethylamine in the presence of a suitable catalyst, such as a Lewis acid, to introduce the dimethylamino group.
Formation of the Phenylethenesulfonamide Moiety: The final step involves the coupling of the dimethylamino-furan intermediate with a phenylethenesulfonyl chloride under basic conditions, typically using a base like triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the sulfonamide group to yield corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2-phenylethenesulfonamide: Lacks the furan ring, which may affect its biological activity and chemical reactivity.
(E)-N-(2-(dimethylamino)-2-(thien-2-yl)ethyl)-2-phenylethenesulfonamide: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and interactions with biological targets.
Uniqueness
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-18(2)15(16-9-6-11-21-16)13-17-22(19,20)12-10-14-7-4-3-5-8-14/h3-12,15,17H,13H2,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYUYVJACUZBL-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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